Cas no 956-90-1 (Phencyclidine hydrochloride)
Phencyclidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Phencyclidine hydrochloride
- PCP
- 1-(1-phenylcyclohexyl)piperidine,hydrochloride
- 1-(1-phenylcyclohexyl)piperidinium chloride
- LRRK2-IN-1 NEW
- PCP (hydrochloride) CRM
- PHENCYCLIDINE HCL CONTROLLED SUBSTANCE CII (AS), USP STANDARD
- Trank
- Elysion
- GP-121
- PCP hydrochloride
- phencyclidine HCl
- Sernyl
- Sernyl hydrochloride
- Sernylan
- CI 395
- GP 121
- MCV 4158
- NIH 9580
- NSC 40902
- 1-(1-Phenylcyclohexyl)piperidine hydrochloride
- SCHEMBL21777
- CN-25,253-2
- CN-25253-2
- Phenylcyclidine hydrochloride
- Phencyclidine Hydrochloride (1.0 mg/mL in Methanol)
- NSC-40902
- Phencyclidine hydrochloride cii
- PHENCYCLIDINE HYDROCHLORIDE [MART.]
- 956-90-1
- PHENCYCLIDINE HYDROCHLORIDE CII [USP-RS]
- Phencyclidine hydrochloride (USAN)
- PHENCYLIDINE HYDROCHLORIDE
- WLN: T6NTJ A- AL6TJ AR &GH
- PHENCYCLIDINE HYDROCHLORIDE [MI]
- PCP.HCl (Phencyclidine.HCl), 1mg/ml in Methanol
- 1-(1-phenylcyclohexyl)piperidine HCl
- PCP.HCl (Phencyclidine.HCl)
- PCP (hydrochloride)
- SMR001338811
- Q27291418
- V1JZQ7GDTX
- CI-395
- DTXSID70893724
- Phencyclidine hydrochloride [USAN]
- MLS002320664
- Phencyclidine Monohydrochloride
- Cl 395 hydrochloride
- PHENCYCLIDINE HYDROCHLORIDE [WHO-DD]
- Piperidine, 1-(1-phenylcyclohexyl)-, hydrochloride
- CHEMBL542581
- AMY24030
- Phencyclidine hydrochloride, United States Pharmacopeia (USP) Reference Standard
- FT-0602418
- NSC40902
- D05453
- AKOS015844481
- C.I. 395
- PCP.HCl (Phencyclidine.HCl), 1mg/ml in Methanol (as free base)
- BUAJNGPDPGKBGV-UHFFFAOYSA-N
-
- MDL: MFCD00058208
- Inchi: 1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H
- InChI Key: BUAJNGPDPGKBGV-UHFFFAOYSA-N
- SMILES: Cl.N1(CCCCC1)C1(C2C=CC=CC=2)CCCCC1
Computed Properties
- Exact Mass: 279.17500
- Monoisotopic Mass: 279.1753775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Melting Point: 243-244 ºC
- Solubility: H2O: 11.2 mg/mL
- PSA: 3.24000
- LogP: 5.07180
Phencyclidine hydrochloride Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: 36/37-45
- RTECS:TN2272600
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:I
- Toxicity:LD50 orally in mice: 76.5 mg/kg (Bailey)
- Safety Term:6.1(a)
- Packing Group:I
- Risk Phrases:R25
Phencyclidine hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phencyclidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P911647-1mg |
PCP hydrochloride |
956-90-1 | 98% | 1mg |
¥849.60 | 2022-01-14 |
Phencyclidine hydrochloride Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on Phencyclidine hydrochloride
Phencyclidine hydrochloride (CAS No. 956-90-1): A Comprehensive Overview
Phencyclidine hydrochloride, commonly known by its CAS number 956-90-1, is a compound that has garnered significant attention in the field of pharmacology and neurochemistry. This synthetic compound, derived from the broader class of dissociative anesthetics, exhibits unique pharmacological properties that make it a subject of extensive research. The hydrochloride salt form of Phencyclidine enhances its solubility in aqueous solutions, facilitating its use in various experimental and clinical settings.
The primary significance of Phencyclidine hydrochloride lies in its role as a research chemical, particularly in the study of central nervous system (CNS) interactions. Its mechanism of action involves modulation of neurotransmitter systems, primarily affecting glutamate receptors, which are crucial for synaptic transmission and plasticity. This has made it a valuable tool in understanding the pathophysiology of neurological disorders such as schizophrenia and chronic pain syndromes.
Recent advancements in neuropharmacology have highlighted the potential of Phencyclidine hydrochloride as a model compound for investigating the effects of dissociative agents on brain function. Studies have demonstrated its ability to induce changes in neuronal excitability, which are relevant to conditions characterized by altered pain perception and cognitive dysfunction. The compound's ability to modulate NMDA receptors has been particularly well-documented, providing insights into potential therapeutic strategies for managing neuropathic pain and other CNS-related disorders.
In addition to its pharmacological applications, Phencyclidine hydrochloride has been explored for its role in preclinical research. Its unique chemical structure allows for modifications that can be tailored to study specific aspects of CNS function. Researchers have utilized derivatives of this compound to develop novel therapeutic agents aimed at addressing deficits in cognitive and motor functions associated with neurological conditions.
The synthesis and characterization of Phencyclidine hydrochloride adhere to stringent chemical standards, ensuring high purity and consistency for research purposes. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to verify the structural integrity and chemical properties of the compound. These methods provide researchers with reliable data for their studies, enhancing the reproducibility and validity of experimental outcomes.
The impact of Phencyclidine hydrochloride on contemporary research is underscored by its inclusion in numerous academic publications and patents. Researchers worldwide have leveraged this compound to explore new frontiers in pharmacology, particularly in understanding the complex interplay between neurotransmitter systems and behavioral responses. The insights gained from these studies contribute to the development of more effective treatments for neurological and psychiatric disorders.
The future directions of research involving Phencyclidine hydrochloride are promising, with investigations focusing on optimizing its therapeutic potential while minimizing adverse effects. Innovations in drug delivery systems and targeted therapies are being explored to enhance the efficacy and safety profile of derivatives based on this compound. Such advancements hold promise for translating basic research findings into clinical applications that benefit patients suffering from chronic neurological conditions.
In conclusion, Phencyclidine hydrochloride (CAS No. 956-90-1) remains a pivotal compound in the field of neuropharmacology, offering valuable insights into CNS function and potential therapeutic applications. Its unique pharmacological properties, coupled with rigorous scientific investigation, continue to drive progress in understanding and treating neurological disorders. As research methodologies evolve, the role of Phencyclidine hydrochloride is likely to expand, further solidifying its importance in academic and industrial settings.
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